molecular formula C28H23N3O4S B2749489 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 899760-77-1

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No. B2749489
CAS RN: 899760-77-1
M. Wt: 497.57
InChI Key: DRGWZAILVAMSSL-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H23N3O4S and its molecular weight is 497.57. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Conformation

Research on related compounds has revealed insights into the molecular conformation critical for their biological activity. Studies such as those conducted by Subasri et al. (2016) and Subasri et al. (2017) on crystal structures of similar compounds have demonstrated the folded conformation about the methylene C atom of the thioacetamide bridge. These structural insights are pivotal for understanding the interaction mechanisms of such compounds with biological targets, underscoring the importance of molecular conformation in the development of therapeutically active agents (Subasri et al., 2016); (Subasri et al., 2017).

Synthesis and Chemical Reactivity

The synthetic strategies and chemical reactivity of compounds bearing structural similarities to N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide have been extensively explored. For instance, Elian et al. (2014) and Darwish et al. (2014) have contributed to the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties and other biologically active segments, highlighting the versatility of such compounds in generating diverse pharmacophoric features (Elian et al., 2014); (Darwish et al., 2014).

Potential Therapeutic Applications

Research on structurally related compounds has underscored their potential in addressing various therapeutic needs. Studies like those by Gangjee et al. (2008) and Gangjee et al. (2007) have unveiled the dual inhibitory activities against key enzymes, suggesting the therapeutic potential of these compounds in cancer treatment. These findings are crucial for guiding future research on N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide and similar molecules in oncology and beyond (Gangjee et al., 2008); (Gangjee et al., 2007).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-17-6-8-18(9-7-17)26-30-27-21(14-19-4-2-3-5-22(19)35-27)28(31-26)36-16-25(32)29-20-10-11-23-24(15-20)34-13-12-33-23/h2-11,15H,12-14,16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGWZAILVAMSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

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